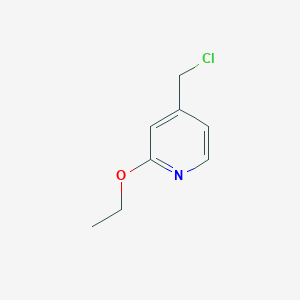
Pyridine, 4-(chloromethyl)-2-ethoxy-
Vue d'ensemble
Description
“4-(Chloromethyl)pyridine” is a heterocyclic organic compound used as a building block in organic synthesis . It’s also known as “4-Picolyl chloride hydrochloride” and has the empirical formula C6H6ClN . It’s used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, aiding in the separation and purification of the peptide .
Synthesis Analysis
A synthetic method for “4-(Chloromethyl)pyridine hydrochloride” involves several steps, starting with 4-methylpyridine as a raw material . The 4-methylpyridine is oxidized into 4-picolinic acid with potassium permanganate, then reacts with methanol to produce methyl pyridine-4-carboxylate. This is reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular formula of “4-(Chloromethyl)pyridine” is C6H6ClN . The average mass is 127.572 Da and the monoisotopic mass is 127.018875 Da .Chemical Reactions Analysis
Pyridines, including “4-(Chloromethyl)pyridine”, are important structural cores in various compounds due to their presence in FDA-approved drugs, alkaloids, ligands for transition metals, catalysts, and organic materials . Direct and selective functionalization of pyridine remains scarce due to its electron-poor nature and nitrogen coordination power .Physical And Chemical Properties Analysis
“4-(Chloromethyl)pyridine” is a powder that melts between 171°C and 175°C . The clear melt resolidifies upon further heating at 190°C and turns red to black at 280°C but does not melt again .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Improvement in Synthesis Methods : A study by Xia Liang (2007) outlined an efficient synthesis method for 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system, demonstrating a selective chlorinating reagent approach for producing chloromethylpyridines under mild conditions. This method's efficiency hints at its potential applicability for derivatives like 4-(chloromethyl)-2-ethoxy-pyridine, emphasizing improved yields and selective chlorination techniques in pyridine derivatization (Xia Liang, 2007).
Crystal Structure Insights : The work by Sen Ma et al. (2018) on the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines provides valuable insights into the molecular arrangement and interactions of chloromethylpyridine derivatives. The structural elucidation of these compounds through crystallography offers a deeper understanding of their chemical behavior and potential applications in various scientific fields (Sen Ma et al., 2018).
Chemical Reactions and Interactions
Nucleophilic Substitution Reactions : The study by R. A. Gadzhili et al. (2015) on the reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O-and N-nucleophiles sheds light on the reactivity of chloromethylpyridine derivatives towards various nucleophiles. This research contributes to understanding how such compounds can be further functionalized, opening avenues for their application in synthesizing more complex molecules (R. A. Gadzhili et al., 2015).
Interactions with Dichloromethane : Alexander B. Rudine et al. (2010) explored the reaction dynamics of dichloromethane with pyridine derivatives, including those similar to 4-(chloromethyl)-2-ethoxy-pyridine. Their findings on the formation of methylenebispyridinium dichloride compounds under ambient conditions provide crucial information on handling and storing such reactive intermediates, particularly in research settings involving pyridine derivatization (Alexander B. Rudine et al., 2010).
Molecular and Electronic Structure Studies
Quantum Mechanical and Spectroscopic Studies : The research by T. Hajam et al. (2021) on 2-Ethoxy-4-(pyridine-2yliminomethyl)-phenol, a compound structurally related to 4-(chloromethyl)-2-ethoxy-pyridine, provides comprehensive quantum mechanical and spectroscopic analysis. Such studies are invaluable for understanding the electronic structure, vibrational characteristics, and potential applications of chloromethylpyridine derivatives in fields like materials science and molecular electronics (T. Hajam et al., 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
It’s known that pyridine derivatives can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
For instance, some pyridine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Pharmacokinetics
It’s soluble in dmso and methanol , which suggests it may have good bioavailability.
Result of Action
Pyridine derivatives are known to have a range of pharmacological effects, including anti-inflammatory effects .
Action Environment
For instance, Pyridine, 4-(chloromethyl)-2-ethoxy- should be stored in an inert atmosphere at 2-8°C .
Propriétés
IUPAC Name |
4-(chloromethyl)-2-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJYPHHMLPJQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)

![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)



![1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427468.png)
![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)



![2-[Methyl(morpholin-2-ylmethyl)amino]acetamide](/img/structure/B1427473.png)
![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)
![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)